Norcholic acid

Beschreibung

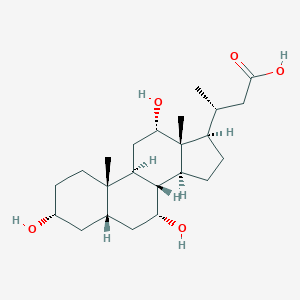

found in urine of patients with liver cirrhosis

Eigenschaften

IUPAC Name |

(3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-12(8-20(27)28)15-4-5-16-21-17(11-19(26)23(15,16)3)22(2)7-6-14(24)9-13(22)10-18(21)25/h12-19,21,24-26H,4-11H2,1-3H3,(H,27,28)/t12-,13+,14-,15-,16+,17+,18-,19+,21+,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUYNJFEXPRUGR-RTCCEZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60696-62-0 | |

| Record name | Norcholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060696620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Synthesis of Norcholic Acid: A Technical Guide to a C23 Bile Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcholic acid, a C23 bile acid, represents a less abundant but biologically significant end-product of cholesterol metabolism. Unlike the canonical C24 bile acids, cholic acid and chenodeoxycholic acid, the synthesis of this compound involves an additional cycle of peroxisomal β-oxidation, resulting in a shortened side chain. This technical guide provides a comprehensive overview of the proposed synthesis pathway of this compound from cholesterol, detailing the key enzymatic steps and cellular compartments involved. It further explores the regulatory signaling pathways associated with this compound and presents methodologies for its experimental investigation. This document is intended to serve as a valuable resource for researchers in drug development and metabolic diseases, providing a foundational understanding of this compound biochemistry.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They play crucial roles in dietary lipid digestion and absorption, cholesterol homeostasis, and as signaling molecules that regulate various metabolic pathways. The primary human bile acids, cholic acid and chenodeoxycholic acid, are C24 molecules. This compound, a C23 analogue of cholic acid, is formed in smaller quantities and is characterized by a shorter carboxylic acid side chain. Its formation is indicative of an alternative processing of bile acid precursors within the peroxisome. Understanding the synthesis of this compound is crucial for elucidating the finer details of bile acid metabolism and its dysregulation in various pathological conditions.

The Biosynthetic Pathway of this compound from Cholesterol

The synthesis of this compound from cholesterol is a multi-step process that occurs across several cellular organelles, including the endoplasmic reticulum, mitochondria, and peroxisomes. The initial steps mirror the classical "neutral" pathway of primary bile acid synthesis.

Initial Modifications of the Steroid Nucleus

The journey from cholesterol to bile acids begins in the endoplasmic reticulum (ER) with the modification of the steroid nucleus.

-

7α-hydroxylation of Cholesterol : The rate-limiting step in the classical pathway is the hydroxylation of cholesterol at the 7α position, catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , a cytochrome P450 enzyme located in the ER. This reaction yields 7α-hydroxycholesterol.

-

Oxidation and Isomerization : 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) .

-

12α-hydroxylation : For the synthesis of cholic acid and its derivatives, including this compound, an additional hydroxylation at the 12α position is required. This is catalyzed by sterol 12α-hydroxylase (CYP8B1) , another ER-localized cytochrome P450 enzyme, which acts on 7α-hydroxy-4-cholesten-3-one to produce 7α,12α-dihydroxy-4-cholesten-3-one.

-

Reduction of the Steroid Nucleus : Subsequent reduction of the Δ4-double bond and the 3-keto group by cytosolic reductases leads to the formation of 5β-cholestane-3α,7α,12α-triol.

Side-Chain Oxidation and Shortening in Mitochondria and Peroxisomes

The modified steroid nucleus, now in the form of 5β-cholestane-3α,7α,12α-triol, undergoes side-chain oxidation, a process initiated in the mitochondria and completed in the peroxisomes.

-

Mitochondrial 27-hydroxylation : The terminal methyl group of the cholesterol side chain is hydroxylated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . This is a key step that prepares the side chain for shortening.

-

Further Oxidation to a Carboxylic Acid : The 27-hydroxy group is further oxidized to a carboxylic acid, forming 3α,7α,12α-trihydroxy-5β-cholestan-27-oic acid (THCA).

-

Activation to a CoA-ester : Before it can be transported into the peroxisome for β-oxidation, THCA is activated to its coenzyme A (CoA) thioester, THCA-CoA, by bile acid-CoA synthetase (BACS) or a very long-chain acyl-CoA synthetase (VLC-SACS) located on the ER membrane.

-

Peroxisomal β-oxidation : THCA-CoA is transported into the peroxisome. The peroxisomal β-oxidation machinery is responsible for shortening the C27 side chain. This process involves a series of reactions catalyzed by specific enzymes:

-

Acyl-CoA Oxidase : Introduces a double bond. For branched-chain substrates like THCA-CoA, branched-chain acyl-CoA oxidase (ACOX2) is involved.

-

D-bifunctional Protein (DBP) : Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

-

Sterol Carrier Protein x (SCPx) : Exhibits 3-ketoacyl-CoA thiolase activity, which cleaves off a molecule of acetyl-CoA in the canonical pathway, resulting in the C24 bile acid, cholic acid-CoA.

-

Formation of this compound (C23 Bile Acid)

The formation of this compound is thought to occur when the peroxisomal β-oxidation process undergoes an additional cycle. Instead of releasing the C24 cholic acid-CoA, the machinery performs another round of oxidation, leading to the removal of a propionyl-CoA (three carbons) instead of an acetyl-CoA (two carbons) in total from the initial C27 precursor, or more likely, a further oxidation of the C24 intermediate. This results in a C23 bile acid, this compound-CoA. The CoA group is then cleaved to yield this compound. The precise regulatory mechanisms that favor the production of C23 over C24 bile acids are not yet fully understood but may be related to substrate specificity of the peroxisomal enzymes or altered enzyme activity in certain metabolic states.

Biological Functions of Norcholic Acid In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA) is a C23 bile acid, a lower homolog of the C24 primary bile acid, cholic acid. While present in trace amounts under normal physiological conditions, NorCA and its derivatives, such as nor-ursodeoxycholic acid (norUDCA), have garnered significant scientific interest due to their unique biological activities and therapeutic potential in a range of liver and metabolic diseases. This technical guide provides an in-depth overview of the in vivo biological functions of NorCA, focusing on its synthesis, metabolism, signaling pathways, and physiological effects. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Synthesis and Metabolism of this compound

The synthesis of NorCA is believed to occur as a byproduct of the primary bile acid synthesis pathway. While the precise enzymatic steps are not fully elucidated, it is hypothesized to involve the side-chain shortening of C24 bile acids.

In vivo, NorCA is efficiently absorbed from the intestine and rapidly secreted into the bile. A key distinguishing feature of NorCA compared to its C24 counterparts is its relative resistance to conjugation with taurine or glycine in the liver[1]. This property is crucial for its unique "cholehepatic shunting" mechanism, where the unconjugated NorCA is reabsorbed by cholangiocytes, the epithelial cells lining the bile ducts, and then re-enters the portal circulation to be taken up again by hepatocytes. This cycling effect leads to a bicarbonate-rich hypercholeresis, an increase in bile flow with a high concentration of bicarbonate[2][3][4].

Bacterial metabolism of NorCA in the gut is less extensive compared to cholic acid. The major bacterial metabolite identified is 7-ketonordeoxycholic acid, resulting from 7-dehydrogenation, rather than the 7-dehydroxylation product[1].

Signaling Pathways and Molecular Mechanisms

This compound exerts its biological effects through the modulation of key signaling pathways, primarily involving nuclear receptors such as the Farnesoid X Receptor (FXR).

This compound as an FXR Antagonist in Hepatocellular Carcinoma

Recent studies have identified a significant role for NorCA in the tumor microenvironment of hepatocellular carcinoma (HCC). In this context, NorCA acts as an antagonist of FXR[2][5]. The binding of NorCA to FXR inhibits its transcriptional activity, leading to a cascade of downstream effects that promote tumor progression and immune evasion.

The primary downstream target of FXR is the Small Heterodimer Partner (SHP), a transcriptional repressor. By inhibiting FXR, NorCA downregulates the expression of SHP[2][5]. Reduced SHP levels, in turn, lead to the upregulation of Programmed Death-Ligand 1 (PD-L1) on the surface of HCC cells[2][5]. The increased expression of PD-L1 allows cancer cells to evade the host's immune system by binding to the PD-1 receptor on activated T cells, thereby inhibiting their anti-tumor activity. This NorCA-mediated FXR/SHP/PD-L1 signaling axis represents a novel mechanism of immune escape in HCC[2][5].

NorCA-mediated FXR Antagonism in HCC.

Interaction with Vitamin D Receptor (VDR)

While the interaction of other bile acids, such as lithocholic acid (LCA), with the Vitamin D Receptor (VDR) is well-documented, the specific binding affinity and functional consequences of NorCA's interaction with VDR in vivo are still under investigation. Further research is required to elucidate the role of the NorCA-VDR axis in various physiological and pathological processes.

Physiological and Pathophysiological Roles

The in vivo functions of NorCA and its derivatives are multifaceted, with significant implications for both health and disease.

Hepatoprotective and Choleretic Effects of Nor-Ursodeoxycholic Acid (norUDCA)

NorUDCA, a derivative of NorCA, has demonstrated significant therapeutic potential in cholestatic liver diseases, such as Primary Sclerosing Cholangitis (PSC) and Non-Alcoholic Fatty Liver Disease (NAFLD)[4][6][7][8][9]. Its beneficial effects are largely attributed to its unique physicochemical properties.

The resistance of norUDCA to amidation allows it to undergo extensive cholehepatic shunting, leading to a robust, bicarbonate-rich hypercholeresis[2][3][4]. This "flushing" of the bile ducts with bicarbonate-rich bile helps to neutralize the toxicity of hydrophobic bile acids and protect cholangiocytes from injury.

In clinical trials, norUDCA has been shown to significantly reduce serum levels of alkaline phosphatase (ALP) and alanine aminotransferase (ALT), key markers of liver damage, in a dose-dependent manner[4][6].

Pro-tumorigenic Role in Hepatocellular Carcinoma

In contrast to the beneficial effects of norUDCA, NorCA itself has been implicated in the progression of HCC. As detailed in the signaling section, NorCA's antagonism of FXR in HCC cells promotes cell proliferation, migration, and invasion, while also facilitating immune evasion[2][5]. This highlights the context-dependent and structurally specific functions of different nor-bile acids.

Quantitative Data

The following tables summarize the available quantitative data on the in vivo effects of nor-bile acids.

Table 1: Clinical Efficacy of Nor-Ursodeoxycholic Acid (norUDCA) in Primary Sclerosing Cholangitis (PSC)

| Dose of norUDCA | Mean Relative Change in Serum ALP Levels (12 weeks) | p-value (vs. Placebo) |

| 500 mg/day | -12.3% | 0.029 |

| 1,000 mg/day | -17.3% | 0.003 |

| 1,500 mg/day | -26.0% | <0.0001 |

| Placebo | +1.2% | - |

| Data from a Phase II clinical trial in patients with PSC[6]. |

Table 2: Clinical Efficacy of Nor-Ursodeoxycholic Acid (norUDCA) in Non-Alcoholic Fatty Liver Disease (NAFLD)

| Dose of norUDCA | Mean Change in Serum ALT Levels (12 weeks) | p-value (vs. Placebo) |

| 500 mg/day | Not statistically significant | - |

| 1,500 mg/day | -27.8% | <0.0001 |

| Placebo | - | - |

| Data from a Phase 2 dose-finding trial in patients with NAFLD[4]. |

Table 3: In Vivo Experimental Dosing of this compound (NorCA) in a Mouse Model of Hepatocellular Carcinoma

| Animal Model | NorCA Dosage | Route of Administration |

| C57BL/6 mice with orthotopic implantation of Hepa1-6 cells | 5 mg/kg | Intraperitoneal injection |

| As reported in a study investigating the pro-tumorigenic effects of NorCA in HCC[2]. |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the in vivo biological functions of this compound.

Orthotopic Hepatocellular Carcinoma Mouse Model

This in vivo model is crucial for studying the pro-tumorigenic effects of NorCA in a physiologically relevant context.

-

Cell Culture: Hepa1-6 murine hepatoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Orthotopic Injection:

-

Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine).

-

A small incision is made in the upper abdomen to expose the liver.

-

A suspension of Hepa1-6 cells (e.g., 1 x 10^6 cells in 50 µL of PBS) is injected directly into the left lobe of the liver using a fine-gauge needle[2][10][11].

-

The injection site is compressed with a sterile cotton swab to prevent bleeding and leakage of cells.

-

The abdominal wall and skin are closed with sutures.

-

-

NorCA Treatment: NorCA, dissolved in a suitable vehicle (e.g., PBS), is administered to the mice via intraperitoneal injection at the desired dose (e.g., 5 mg/kg) and frequency[2].

-

Tumor Monitoring and Analysis: Tumor growth is monitored over time using imaging techniques (e.g., MRI or bioluminescence imaging if cells are luciferase-labeled). At the end of the study, mice are euthanized, and liver tumors are excised for further analysis (e.g., histology, immunohistochemistry for PD-L1, and molecular analysis of the FXR/SHP pathway).

References

- 1. researchgate.net [researchgate.net]

- 2. Hepa 1-6 cell-induced orthotopic liver cancer model [bio-protocol.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Norursodeoxycholic acid versus placebo in the treatment of non-alcoholic fatty liver disease: a double-blind, randomised, placebo-controlled, phase 2 dose-finding trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. norUrsodeoxycholic acid improves cholestasis in primary sclerosing cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. norUrsodeoxycholic acid (norUDCA) improves non-alcoholic fatty liver disease (NAFLD): Results from a randomized placebo-controlled, double-blind phase IIa study [natap.org]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. Norursodeoxycholic acid as a candidate pharmacological therapy for nonalcoholic fatty liver disease - Yoneda - Digestive Medicine Research [dmr.amegroups.org]

- 10. Intrahepatic Tissue Implantation Represents a Favorable Approach for Establishing Orthotopic Transplantation Hepatocellular Carcinoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intrahepatic Tissue Implantation Represents a Favorable Approach for Establishing Orthotopic Transplantation Hepatocellular Carcinoma Mouse Models | PLOS One [journals.plos.org]

The Discovery and Biological Context of Norcholic Acid: A Technical Guide

Introduction

Norcholic acid, a C23 bile acid, has emerged from relative obscurity to become a molecule of significant interest in the fields of hepatology and oncology. Initially identified as a minor component of human bile and urine, its role in pathophysiology was largely unexplored. However, recent research has illuminated its involvement in critical signaling pathways that govern cell proliferation, migration, and immune responses, particularly in the context of liver diseases and cancer. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

This compound was first identified in the urine of patients with liver cirrhosis, and its presence was also noted in individuals with cerebrotendinous xanthomatosis (CTX), a rare inherited metabolic disorder affecting bile acid synthesis.[1] For many years, it was considered a minor bile acid metabolite with little known physiological significance. The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, has enabled more precise quantification and characterization of this compound in biological samples, paving the way for a deeper understanding of its roles.

A significant breakthrough in this compound research came with the discovery of its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and inflammation.[2][3] This finding has spurred a wave of research into the therapeutic potential of targeting this compound-mediated signaling pathways.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for its fundamental properties.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₈O₅ | [4] |

| Molecular Weight | 394.5 g/mol | [4] |

| CAS Number | 60696-62-0 | [4] |

| IUPAC Name | (3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | [4] |

| Solubility | DMSO: 80 mg/mL (202.77 mM), Methanol: 10 mg/mL (25.35 mM) | [5] |

| In Vivo Activity | In male Wistar rats administered 6.4 g/L orally, approximately 40% of the radiolabeled compound was recovered in feces within 24 hours. | [5][6] |

| Biological Effect | Promotes hepatocellular carcinoma (HCC) cell proliferation, migration, and invasion by negatively regulating the Farnesoid X Receptor (FXR). | [2][3][7] |

Key Signaling Pathway: this compound, FXR, and PD-L1 Regulation

Recent studies have elucidated a critical signaling pathway through which this compound exerts its pro-tumorigenic effects in hepatocellular carcinoma.[2] this compound has been shown to negatively regulate the farnesoid X receptor (FXR). This inhibition of FXR leads to the downregulation of its target gene, the small heterodimer partner (SHP). Subsequently, the reduction in SHP levels results in an increased expression of programmed death-ligand 1 (PD-L1) on the surface of cancer cells. This upregulation of PD-L1 facilitates immune evasion by the tumor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research, offering a practical guide for scientists aiming to replicate or build upon these findings.

Synthesis of this compound

An efficient procedure for obtaining nor-bile acids, including this compound, from natural (C24) bile acids has been described.[8][9] The method involves a one-carbon degradation of the side chain.

Materials:

-

Formylated cholic acid

-

Sodium nitrite (NaNO₂)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Trifluoroacetic acid (CF₃COOH)

-

Apparatus for alkaline hydrolysis

Procedure:

-

Treat formylated cholic acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This reaction proceeds through a "second order" Beckmann rearrangement to yield 24-nor-23-nitriles.

-

Subject the resulting 24-nor-23-nitriles to alkaline hydrolysis.

-

This hydrolysis affords this compound (3α,7α,12α-trihydroxy-24-nor-5β-cholan-23-oic acid) in high yields.[8]

Western Blot Analysis for FXR, SHP, and PD-L1

Objective: To determine the protein expression levels of FXR, SHP, and PD-L1 in cells treated with this compound.

Materials:

-

Cell lysates from control and this compound-treated cells

-

Primary antibodies against FXR, SHP, and PD-L1

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against FXR, SHP, and PD-L1 overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

Materials:

-

24-well Transwell plates with 8 µm pore size inserts

-

For invasion assays: inserts coated with Matrigel or another basement membrane extract

-

Serum-free media and media supplemented with a chemoattractant (e.g., 10% FBS)

-

Cell staining solution (e.g., Crystal Violet)

Procedure:

-

Cell Seeding: Seed cancer cells in the upper chamber of the Transwell inserts in serum-free media.

-

Chemoattractant: Add media containing a chemoattractant to the lower chamber. For experimental groups, include this compound in the upper chamber with the cells.

-

Incubation: Incubate the plate for a suitable period (e.g., 24-48 hours) to allow for cell migration or invasion.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the cells that have migrated/invaded to the lower surface of the membrane. Count the stained cells under a microscope in several random fields to quantify migration/invasion.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell Counting Kit-8 (CCK-8) or MTT assay kit

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a low density.

-

Treatment: Treat the cells with various concentrations of this compound. Include untreated cells as a control.

-

Incubation: Incubate the plate for different time points (e.g., 24, 48, 72 hours).

-

Assay: At each time point, add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the effects of this compound on hepatocellular carcinoma cells.

Conclusion

This compound has transitioned from a minor, overlooked bile acid to a key player in the intricate signaling networks that drive liver disease and cancer. Its ability to modulate the FXR pathway and subsequently influence immune surveillance highlights its potential as a therapeutic target. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into the multifaceted roles of this compound and to accelerate the development of novel therapeutic strategies. As our understanding of the complex interplay between bile acids and cellular signaling continues to grow, this compound is poised to remain at the forefront of this exciting area of research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C23H38O5 | CID 158738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norcholic Acid_TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 24-nor-5 beta-cholan-23-oic acid derivatives: a convenient and efficient one-carbon degradation of the side chain of natural bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Norcholic Acid in Gut Microbiota Interactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between the host and its gut microbiota is a rapidly evolving field of research with profound implications for human health and disease. Bile acids, traditionally known for their role in lipid digestion, have emerged as key signaling molecules in this complex relationship, modulating both microbial composition and host physiology. This technical guide provides a comprehensive overview of the role of a specific, less-studied bile acid, norcholic acid, in gut microbiota interactions. While research on this compound is still emerging, this document synthesizes the current understanding of its metabolism, signaling pathways, and potential physiological significance, offering a valuable resource for researchers and professionals in the field.

Bile Acids and the Gut Microbiota: A Bidirectional Relationship

Bile acids are steroid acids synthesized from cholesterol in the liver. The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][2] After conjugation with glycine or taurine in the liver, they are secreted into the intestine to aid in the digestion and absorption of fats and fat-soluble vitamins.[1][3][4]

The vast majority of bile acids are reabsorbed in the terminal ileum and returned to the liver via the enterohepatic circulation. However, a small fraction escapes reabsorption and enters the colon, where it is subject to extensive metabolism by the gut microbiota.[5] This microbial transformation generates a diverse pool of secondary bile acids, including deoxycholic acid (DCA) and lithocholic acid (LCA), which have distinct biological activities.[5]

The gut microbiota's influence on the bile acid pool is profound, involving a variety of enzymatic reactions such as deconjugation, dehydroxylation, oxidation, and epimerization. In turn, bile acids shape the composition and function of the gut microbiota through their antimicrobial properties and by activating host signaling pathways that influence the gut environment.[6][7] This bidirectional communication between bile acids and the gut microbiota is crucial for maintaining metabolic homeostasis.

This compound: A C23 Bile Acid

This compound is a C23 bile acid, a homolog of the more common C24 cholic acid.[8] Its structure is characterized by a shortened side chain. While present in lower concentrations than primary bile acids, this compound and other "nor-" bile acids are detected in biological samples and their levels can be altered in certain disease states, such as liver cirrhosis and cerebrotendinous xanthomatosis.[8]

Biosynthesis of this compound

The precise biosynthetic pathway of C23 bile acids like this compound is not as well-elucidated as that of C24 bile acids. The synthesis of C24 bile acids from cholesterol involves a series of enzymatic reactions in the liver, occurring through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][3][4][9][10][11][12][13] The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with the hydroxylation of cholesterol by sterol 27-hydroxylase (CYP27A1).[1][13] It is hypothesized that the biosynthesis of this compound may involve a modification of these pathways, potentially through a different side-chain cleavage process.

Figure 1: General overview of the primary bile acid biosynthesis pathways.

Interaction of this compound with the Gut Microbiota

Microbial Metabolism of this compound

Similar to other bile acids, this compound is metabolized by the gut microbiota. However, studies in rats have shown that the bacterial modification of this compound is less extensive compared to cholic acid. A significant portion of this compound passes through the intestinal tract unchanged. The primary microbial metabolite of this compound is 7-ketonordeoxycholic acid, which is formed through the dehydrogenation of the 7-hydroxyl group. This is in contrast to cholic acid, which is primarily 7-dehydroxylated to form deoxycholic acid.

References

- 1. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile Acid Biology, Pathophysiology, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 4. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. [Bile acid biosynthesis and its regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Enzymes, Regulation, and Genetics of Bile Acid Synthesis | Annual Reviews [annualreviews.org]

- 9. Genes involved in initial steps of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norcholic Acid Signaling Pathways in Liver Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA), a C23 bile acid analogue, has emerged as a significant signaling molecule within liver cells, particularly in the context of liver disease and cancer. Unlike its C24 counterparts, NorCA exhibits unique interactions with key cellular receptors and pathways, leading to distinct downstream effects. This technical guide provides a comprehensive overview of the core signaling pathways of NorCA in hepatocytes, with a focus on its interaction with the Farnesoid X Receptor (FXR) and potential involvement of the mTOR pathway. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the described mechanisms to facilitate a deeper understanding for research and drug development purposes.

Core Signaling Pathways of this compound in Hepatocytes

Farnesoid X Receptor (FXR) Antagonism

The most well-characterized signaling action of this compound in liver cells is its negative regulation of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2][3][4] In the context of hepatocellular carcinoma (HCC), NorCA has been shown to act as an antagonist to FXR.[1][2][3][4]

This antagonistic action of NorCA on FXR prevents the recruitment of coactivators and the subsequent transcription of FXR target genes.[1] One of the primary downstream effects of this inhibition is the significant downregulation of Small Heterodimer Partner (SHP) mRNA levels.[1][2] SHP is a key transcriptional repressor that, under normal physiological conditions, is induced by FXR to inhibit the expression of genes involved in bile acid synthesis.[1][2]

The inhibition of the FXR/SHP axis by NorCA leads to a cascade of events that can promote HCC progression.[1][2][3][4] A notable consequence is the upregulation of Programmed Death-Ligand 1 (PD-L1) expression on the surface of HCC cells, contributing to an immunosuppressive tumor microenvironment.[1][2][4]

Quantitative Data on this compound's Effect on FXR Signaling

| Parameter | Cell Line | Effect | Reported Value |

| SHP mRNA expression | Huh-7, LM3 | Downregulation by NorCA | Statistically significant decrease (p < 0.01) |

| PD-L1 protein expression | Huh-7, LM3 | Upregulation by NorCA | Statistically significant increase |

| Cell Migration & Invasion | Huh-7, LM3 | Increased by NorCA | Statistically significant increase (p < 0.01, p < 0.001) |

Note: Specific IC50 values for NorCA antagonism of FXR and precise fold-changes in SHP expression are not consistently reported in the reviewed literature.

Signaling Pathway Diagram: this compound and FXR

Potential Involvement of the mTOR Signaling Pathway

While the direct interaction of this compound with the mTOR (mammalian target of rapamycin) signaling pathway in hepatocytes is not yet fully elucidated, evidence suggests a potential link. Secondary bile acids, a class to which NorCA belongs, have been shown to activate mTOR signaling in liver cells.[5][6] This activation can contribute to cellular stress and has been implicated in the progression of liver diseases.[5][6]

Furthermore, the related molecule nor-ursodeoxycholic acid (norUDCA) has been demonstrated to modulate the mTORC1 pathway in CD8+ T cells, influencing their metabolism and function.[7][8][9] Given the structural similarities and the established role of mTOR in regulating cell growth, proliferation, and metabolism, it is plausible that NorCA could also exert some of its effects in hepatocytes through the mTOR pathway. Further research is required to confirm a direct link and delineate the specific mechanisms involved.

Signaling Pathway Diagram: Hypothetical this compound and mTOR Interaction

Experimental Protocols

FXR Luciferase Reporter Assay for Antagonism

This protocol is designed to assess the antagonistic activity of this compound on FXR using a luciferase reporter system.

1. Cell Culture and Transfection:

-

Culture Huh-7 or other suitable liver cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with an FXR expression vector, a luciferase reporter vector containing an FXR response element (FXRE), and a Renilla luciferase vector for normalization using a suitable transfection reagent.

2. Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing a known FXR agonist (e.g., GW4064 at its EC50 concentration) and varying concentrations of this compound. Include appropriate vehicle controls.

3. Luciferase Assay:

-

After 24 hours of incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of the agonist-induced luciferase activity by this compound at each concentration.

-

Determine the IC50 value of this compound for FXR antagonism by fitting the data to a dose-response curve.

Experimental Workflow: FXR Antagonist Reporter Assay

Quantitative Real-Time PCR (qRT-PCR) for SHP Gene Expression

This protocol outlines the steps to quantify the effect of this compound on the mRNA expression of SHP in liver cells.

1. Cell Culture and Treatment:

-

Seed Huh-7 or other appropriate liver cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentration(s) for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

2. RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

3. qRT-PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and primers specific for SHP and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Perform the qRT-PCR using a real-time PCR system with appropriate cycling conditions.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for both SHP and the housekeeping gene in all samples.

-

Calculate the relative expression of SHP mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing the NorCA-treated samples to the vehicle control.[1]

Experimental Workflow: qRT-PCR for SHP Expression

Conclusion

This compound demonstrates a clear antagonistic effect on the Farnesoid X Receptor in liver cells, leading to the downregulation of SHP and subsequent upregulation of PD-L1, which has significant implications for hepatocellular carcinoma progression and immune evasion. While the qualitative aspects of this pathway are well-documented, further research is needed to establish precise quantitative metrics such as binding affinities and dose-dependent gene expression changes. The potential involvement of the mTOR signaling pathway presents an exciting avenue for future investigation into the pleiotropic effects of this compound in liver cell biology. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore these signaling networks and their therapeutic potential.

References

- 1. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Side Chain Structure Determines Unique Physiologic and Therapeutic Properties of norUrsodeoxycholic Acid in Mdr2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 24-Nor-ursodeoxycholic acid improves intestinal inflammation by targeting TH17 pathogenicity and transdifferentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lithocholic acid activates mTOR signaling inducing endoplasmic reticulum stress in placenta during intrahepatic cholestasis of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of mTOR Signaling Pathway in Hepatocellular Carcinoma [mdpi.com]

- 7. 24-Norursodeoxycholic acid reshapes immunometabolism in CD8+ T cells and alleviates hepatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 24-Norursodeoxycholic acid reshapes immunometabolism in CD8+ T cells and alleviates hepatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Norcholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NCA), a C23 bile acid, is a derivative of the primary bile acid, cholic acid.[1] While typically a minor component of the human bile acid pool, its presence can become more significant under certain pathological conditions, such as liver cirrhosis and the inborn metabolic disorder cerebrotendinous xanthomatosis (CTX).[1][2] Recent research has illuminated its role in cellular signaling, particularly in the context of cancer biology. Studies have shown that this compound can promote tumor progression and immune escape in hepatocellular carcinoma by modulating the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[3][4][5][6] Understanding the physicochemical properties of this compound is therefore critical for elucidating its biological functions and evaluating its potential as a therapeutic target or biomarker.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visualizations of its relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as for designing formulations and experimental protocols.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid | [7] |

| Synonyms | Nor Cholic Acid, 23-Norcholic Acid, (5β)-3α,7α,12α-trihydroxy-24-norcholan-23-oic acid | [1][3][8] |

| CAS Number | 60696-62-0 | [1][3][4][7][8][9] |

| Molecular Formula | C₂₃H₃₈O₅ | [1][3][4][7][9] |

| Molecular Weight | 394.54 g/mol | [3][8] |

| Appearance | White, solid powder | [3][4] |

| Melting Point | 182.5 °C | [8] |

| Boiling Point | Not available (likely decomposes) | |

| Density (Predicted) | 1.201 g/cm³ | [3][10] |

| pKa (Carboxylic Acid) | ~5.0 (Estimated for unconjugated bile acids) | [11][12] |

| Solubility | DMSO: 80 mg/mL (202.77 mM) Methanol: 10 mg/mL (25.35 mM) Water: Insoluble (general property of non-conjugated bile acids) | [1][3][10][13] |

Experimental Protocols & Methodologies

The determination of the physicochemical properties of bile acids like this compound requires specific and validated experimental methods. Below are detailed protocols for key parameters.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the carboxylic acid group on the this compound side chain is a critical determinant of its ionization state and solubility in aqueous environments at different pH values.

Methodology:

-

Sample Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a co-solvent system, typically a mixture of water and an organic solvent like methanol or ethanol, to ensure complete dissolution.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and an automatic titrator (e.g., a micro-burette) for precise delivery of the titrant. Maintain a constant temperature (e.g., 25°C) using a water bath.

-

Titrant: A standardized solution of a strong base, such as 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH), prepared in the same co-solvent system to avoid precipitation.

-

Procedure:

-

Place a known volume of the this compound solution into the titration vessel.

-

Slowly add the basic titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH value at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. The pKa of unconjugated bile acids is generally around 5.0.[11]

-

Measurement of Solubility

Solubility data is crucial for in vitro and in vivo studies, as well as for formulation development. The shake-flask method is a standard approach.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., DMSO, Methanol, Phosphate-Buffered Saline pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.

-

Quantification:

-

Carefully extract a precise aliquot of the clear supernatant.

-

Dilute the aliquot with an appropriate mobile phase.

-

Determine the concentration of dissolved this compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

-

-

Calculation: The solubility is reported in units such as mg/mL or molarity (M) based on the measured concentration in the saturated solution.

Determination of Lipophilicity (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with hydrophobic protein pockets.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer like PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a concentration well below its solubility limit.

-

Partitioning:

-

Combine equal, known volumes of the n-octanol and the this compound-containing aqueous phase in a sealed vial.

-

Agitate the vial for several hours to allow the compound to partition between the two immiscible phases until equilibrium is reached.

-

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol (upper) and aqueous (lower) layers.

-

Quantification:

-

Carefully sample a known volume from each phase.

-

Analyze the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. General methods for bile acids have been described using this principle.[14][15]

Visualizations: Pathways and Workflows

Biological Signaling Pathway

This compound has been identified as a negative regulator of the Farnesoid X Receptor (FXR). This interaction promotes hepatocellular carcinoma (HCC) progression and immune evasion by increasing the expression of the immune checkpoint protein PD-L1, which in turn suppresses T-cell activity.

Caption: this compound inhibits FXR, increasing PD-L1 expression and promoting immune escape.

Experimental Workflow Diagram

The following diagram illustrates the standardized shake-flask method for determining the n-octanol/water partition coefficient (LogP) of this compound.

Caption: Workflow for the experimental determination of the LogP value of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | Nor Cholic Acid | Bile Acid | TargetMol [targetmol.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma [frontiersin.org]

- 7. This compound | C23H38O5 | CID 158738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nor cholic acid | 60696-62-0 | FN26404 | Biosynth [biosynth.com]

- 9. This compound - Cayman Chemical [bioscience.co.uk]

- 10. NB-64-24879-2mg | this compound [60696-62-0] Clinisciences [clinisciences.com]

- 11. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiology and Physical Chemistry of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cholic acid - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

An In-depth Technical Guide to the Solubility and Stability of Norcholic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of norcholic acid. Given the limited availability of specific quantitative data for this compound, this document also includes comparative data for cholic acid, a structurally similar and well-studied primary bile acid, to provide a relevant frame of reference. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating specific data for their applications.

Introduction to this compound

This compound is a C23 bile acid, meaning it has a shorter side chain by one carbon atom compared to the more common C24 bile acids like cholic acid. It is considered a minor bile acid in humans, but its levels can be elevated in certain pathological conditions.[1] Understanding its aqueous solubility and stability is crucial for research into its physiological roles and for its potential use in drug development, particularly concerning its interaction with the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2][3]

Solubility of this compound

The aqueous solubility of bile acids is a critical physicochemical property that influences their biological absorption, distribution, and overall bioactivity. It is significantly affected by the pH of the solution due to the presence of a carboxylic acid group.

Qualitative and Semi-Quantitative Solubility Data

Table 1: Reported Solubility of this compound

| Solvent/System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble; 80 mg/mL (202.77 mM) with sonication recommended | [1][4] |

| Methanol | Slightly soluble; 10 mg/mL (25.35 mM) with sonication recommended | [4] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 3.3 mg/mL (8.36 mM) with sonication recommended | [4] |

pH-Dependent Solubility of Bile Acids

The solubility of bile acids is highly dependent on the pH of the aqueous medium. As carboxylic acids, they exist in their less soluble, protonated (acid) form at low pH and their more soluble, deprotonated (salt) form at higher pH. The transition between these forms is governed by the pKa of the carboxylic acid group. For most bile acids, the pKa is around 5.0.[5] Therefore, at pH values below the pKa, the bile acid will be predominantly in its less soluble form, while at pH values above the pKa, its solubility will significantly increase.

Comparative Aqueous Solubility Data: Cholic Acid

To provide a quantitative perspective, the aqueous solubility of cholic acid, which differs from this compound only by an additional carbon in the side chain, is presented below. It is important to note that these values are for comparative purposes only and the solubility of this compound may differ. The number and orientation of hydroxyl groups on the steroid nucleus profoundly influence the aqueous solubility of bile acids.[5]

Table 2: Aqueous Solubility of Cholic Acid at Different pH and Temperatures

| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Reference |

| 7.2 (PBS) | Not Specified | ~1 | ~0.0024 | [6] |

| Acidic (below pKa) | 37 | Low (micromolar range) | Low (micromolar range) | [5] |

| Alkaline (above pKa) | 37 | High (molar range) | High (molar range) | [5] |

Note: The solubility of undissociated bile acids in water is generally very low, while their dissociated sodium salts are extremely soluble.[5]

Stability of this compound in Aqueous Solutions

The chemical stability of this compound in aqueous solutions is critical for ensuring the integrity of experimental results and for the formulation of stable products. Degradation can be influenced by factors such as pH, temperature, light, and the presence of oxidative agents.

General Stability and Storage Recommendations

Specific kinetic data on the degradation of this compound in aqueous solution is scarce. However, general storage guidelines for the solid compound and solutions in organic solvents are available.

Table 3: Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | ≥ 4 years | [1] |

| In Solvent (e.g., DMSO) | -80°C | 1 year | [4] |

It is generally recommended that aqueous solutions of bile acids, like cholic acid, should not be stored for more than one day to avoid potential degradation.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound in aqueous solution have not been extensively studied, potential degradation mechanisms for bile acids can be inferred from their chemical structure and studies on other similar compounds. These may include:

-

Hydrolysis: Although the core steroid structure is stable, any ester modifications would be susceptible to hydrolysis.

-

Oxidation: The hydroxyl groups on the steroid nucleus could be susceptible to oxidation, especially in the presence of oxidizing agents or under pro-oxidant conditions.

-

Microbial Degradation: In non-sterile aqueous solutions, microorganisms can metabolize bile acids, leading to deconjugation and dehydroxylation.[7][8]

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of organic molecules. Studies on other organic acids have shown that photodegradation can occur through various mechanisms, including attacks on side chains and aromatic rings.

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided for researchers to determine its aqueous solubility and stability.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[9][10][11][12][13]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values at a constant temperature.

Materials:

-

This compound (solid)

-

Aqueous buffers (e.g., phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 3.0, and borate buffer at pH 9.0)

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific aqueous buffer. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a mechanical shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same buffer.

-

Analyze the filtered samples and the standard solutions by a validated HPLC method. A reverse-phase C18 column is often suitable for bile acid analysis.[14][15][16][17]

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the filtered samples using the calibration curve. This concentration represents the equilibrium solubility at that specific pH and temperature.

-

Protocol for Assessing Aqueous Stability

This protocol outlines a systematic approach to evaluate the stability of this compound in aqueous solutions under various stress conditions, consistent with pharmaceutical stability testing guidelines.[18]

Objective: To evaluate the stability of this compound in aqueous solution under different conditions of pH, temperature, and light exposure.

Materials:

-

This compound stock solution of known concentration

-

Aqueous buffers of different pH (e.g., acidic, neutral, and alkaline)

-

Temperature-controlled chambers or incubators

-

Photostability chamber with controlled light exposure (e.g., option 2 of ICH Q1B guidelines)

-

HPLC system for quantification

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound at a known concentration in different aqueous buffers.

-

Aliquot the solutions into separate, sealed vials for each storage condition and time point.

-

-

Storage Conditions (Stress Testing):

-

pH Influence: Store the buffered solutions at a constant temperature (e.g., 25°C) and protect them from light.

-

Temperature Influence: Store the solutions at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C for accelerated testing) in the dark.

-

Photostability: Expose the solutions in photostable and light-permeable containers to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a vial from each storage condition.

-

Analyze the concentration of this compound remaining in each sample using a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the degradation rate constant (k) and the half-life (t½) or shelf-life (t₉₀) for each condition by applying appropriate kinetic models (e.g., zero-order or first-order kinetics).

-

Visualizations

Signaling Pathway

This compound has been shown to promote tumor progression and immune escape by modulating the Farnesoid X Receptor (FXR) in hepatocellular carcinoma.[2] The following diagram illustrates a simplified representation of the FXR signaling pathway.

Caption: Farnesoid X Receptor (FXR) Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Workflow for Solubility Determination

Caption: Workflow for Aqueous Solubility Determination.

Workflow for Stability Assessment

Caption: Workflow for Aqueous Stability Assessment.

Conclusion

This technical guide has synthesized the available information on the aqueous solubility and stability of this compound. While specific quantitative data remains limited, this document provides a strong foundation for researchers by presenting qualitative data, comparative data for cholic acid, and detailed experimental protocols to generate the necessary data for their specific research needs. The provided visualizations of the FXR signaling pathway and experimental workflows offer clear and concise representations of key concepts and procedures. Further research is warranted to fully characterize the physicochemical properties of this compound to better understand its biological functions and potential therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear bile acid signaling through the farnesoid X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Nor Cholic Acid | Bile Acid | TargetMol [targetmol.com]

- 5. Bile acids and bile salts: ionization and solubility properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microbiological degradation of bile acids. Ring A cleavage and 7alpha, 12alpha-dehydroxylation of cholic acid by Arthrobacter simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. enamine.net [enamine.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. scielo.br [scielo.br]

- 13. bioassaysys.com [bioassaysys.com]

- 14. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]

- 17. Bile acid preparation and comprehensive analysis by high performance liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. japsonline.com [japsonline.com]

The Genetic Basis of Norcholic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcholic acid, a C23 bile acid, is emerging as a significant modulator of metabolic and signaling pathways, particularly in the context of liver disease and cancer. Its metabolism, distinct from the more common C24 bile acids, involves a critical side-chain shortening process within the peroxisomes. This guide provides an in-depth exploration of the genetic and enzymatic machinery responsible for the biosynthesis of this compound, the signaling cascades it influences, and the experimental methodologies required for its study. A comprehensive understanding of the genetic basis of this compound metabolism is paramount for developing novel therapeutic strategies targeting bile acid-related pathologies.

Introduction to this compound

This compound is a bile acid characterized by a 23-carbon skeleton, distinguishing it from the primary human bile acids, cholic acid and chenodeoxycholic acid, which possess 24 carbons. While present in lower concentrations than conventional bile acids, this compound has been shown to accumulate in certain pathological conditions, such as liver cirrhosis and inborn errors of metabolism like cerebrotendinous xanthomatosis (CTX).[1] Recent research has highlighted its role in hepatocellular carcinoma (HCC), where it can promote tumor progression and immune evasion by negatively regulating the farnesoid X receptor (FXR), a key nuclear receptor governing bile acid homeostasis.

The Genetic Framework of this compound Biosynthesis

The synthesis of this compound is not a de novo process but rather a modification of the primary bile acid, cholic acid. The key metabolic transformation is the shortening of the C24 side chain of cholic acid by one carbon atom to produce the C23 side chain of this compound. This process occurs within the peroxisomes and involves a series of enzymatic reactions collectively known as β-oxidation.[2][3][4]

The central enzymes and their corresponding genes implicated in this pathway are:

-

Bile Acid-CoA Synthetase (BACS) : Encoded by the SLC27A5 gene, BACS activates cholic acid by converting it into its CoA thioester, choloyl-CoA. This activation step is essential for its subsequent transport into the peroxisome.

-

ABCD3 (PMP70) : This ATP-binding cassette transporter, encoded by the ABCD3 gene, is responsible for importing choloyl-CoA into the peroxisome, where the side-chain shortening machinery resides.[5]

-

α-Methylacyl-CoA Racemase (AMACR) : Encoded by the AMACR gene, this enzyme is crucial for converting the (25R)-isomer of the bile acid intermediate into the (25S)-isomer, which is the required substrate for the subsequent oxidase.[4][5][6]

-

Acyl-CoA Oxidase 2 (ACOX2) : This peroxisomal enzyme, encoded by the ACOX2 gene, catalyzes the first and rate-limiting step in the β-oxidation of the bile acid side chain.[5][7][8][9] Deficiency in ACOX2 leads to the accumulation of C27 bile acid intermediates.[9]

-

D-Bifunctional Protein (DBP) : Encoded by the HSD17B4 gene, DBP possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral.

-

Peroxisomal Thiolase : Enzymes such as Sterol Carrier Protein 2 (SCP2) possess thiolase activity, which is responsible for the final step of cleaving the shortened side chain to yield norcholoyl-CoA and acetyl-CoA.

Mutations in the genes encoding these enzymes can lead to inborn errors of bile acid synthesis, characterized by the accumulation of atypical bile acids and potentially severe liver disease.[9][10]

Biosynthetic Pathway of this compound

The conversion of cholic acid to this compound via peroxisomal β-oxidation can be visualized as follows:

This compound Signaling Pathway

This compound has been identified as a negative regulator of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in maintaining bile acid homeostasis. Upon activation by primary bile acids like chenodeoxycholic acid, FXR induces the expression of the small heterodimer partner (SHP), which in turn represses the transcription of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.

This compound disrupts this regulatory circuit. By inhibiting FXR activity, it leads to a downregulation of SHP. In the context of hepatocellular carcinoma, this decreased SHP level has been associated with an upregulation of PD-L1, a key immune checkpoint protein, thereby promoting tumor immune evasion.

This compound-FXR Signaling Cascade

The signaling pathway initiated by this compound can be depicted as follows:

Quantitative Data on this compound Metabolism

Quantitative data on the specific enzyme kinetics of this compound synthesis are limited in the literature. However, the levels of this compound have been quantified in various biological matrices, providing insights into its physiological and pathological relevance.

| Parameter | Value | Biological Context | Reference |

| This compound Concentration | Elevated | Urine of patients with liver cirrhosis | [1] |

| Elevated | Urine of patients with cerebrotendinous xanthomatosis (CTX) | [1] | |

| Increased levels in tumor tissue vs. peritumoral liver tissue | Hepatocellular Carcinoma (HCC) | [11] | |

| Total Bile Acid Levels | ~20.2 µmol/L (median) | Serum of pregnant women with Intrahepatic Cholestasis of Pregnancy (ICP) | [12][13] |

| ~4.1 µmol/L (mean) | Serum of healthy pregnant women (control) | [13] | |

| >10 µmol/L | Diagnostic cutoff for ICP | [14] |

Experimental Protocols

The study of this compound metabolism necessitates precise and sensitive analytical techniques. The following section outlines key experimental protocols.

Quantification of this compound by UPLC-MS/MS

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of individual bile acids, including this compound, in complex biological matrices.[11]

5.1.1. Sample Preparation (Serum/Plasma)

-

Protein Precipitation : To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile containing a mixture of deuterated bile acid internal standards (including a deuterated this compound standard if available).

-

Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation : Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analysis : Inject the reconstituted sample into the UPLC-MS/MS system.

5.1.2. UPLC-MS/MS Conditions

-

UPLC Column : A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size), is typically used for bile acid separation.

-

Mobile Phase : A gradient elution is employed using two mobile phases:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

-

Gradient Program : A typical gradient might run from 20% B to 95% B over 15-20 minutes.

-

Mass Spectrometry : A tandem quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

-

Detection : Bile acids are detected using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions for each bile acid and internal standard.

Western Blotting for FXR and SHP Expression

-

Protein Extraction : Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against FXR, SHP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Repeat the washing steps.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical workflow for investigating the biological effects of this compound on cellular signaling.

Conclusion

The metabolism of this compound, orchestrated by a specific set of peroxisomal enzymes encoded by genes such as ACOX2 and AMACR, represents a critical branch of bile acid physiology. The discovery of this compound's role as a signaling molecule that can modulate the FXR pathway has opened new avenues for research, particularly in the fields of hepatology and oncology. The detailed understanding of its genetic basis and the application of robust experimental protocols are essential for elucidating its precise functions in health and disease and for the development of targeted therapeutic interventions. Further investigation into the quantitative aspects of this compound metabolism and its interplay with other metabolic pathways will undoubtedly provide deeper insights into its biological significance.

References

- 1. caymanchem.com [caymanchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Peroxisomes and bile acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bile acids: the role of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of Inborn Errors by Product Replacement: The Example of Inborn Errors of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Impact of Liver Inflammation on Bile Acid Side Chain Shortening and Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ACOX2 deficiency: A disorder of bile acid synthesis with transaminase elevation, liver fibrosis, ataxia, and cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. explorationpub.com [explorationpub.com]

- 11. This compound Promotes Tumor Progression and Immune Escape by Regulating Farnesoid X Receptor in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum Bile Acid Levels in Women With Intrahepatic Cholestasis of Pregnancy in India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Correlation between serum levels of bile acids in pregnant women with intrahepatic cholestasis of pregnancy and condition of their newborns | Kowalski | Ginekologia Polska [journals.viamedica.pl]

- 14. icpcare.org [icpcare.org]

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Norcholic Acid Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NorCA) is a C23 bile acid that has garnered significant interest in biomedical research due to its distinct biological activities. Unlike the more common C24 bile acids, this compound has been identified as a negative regulator of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation.[1][2][3][4][5] Emerging evidence suggests that by inhibiting FXR, this compound can promote the progression of certain cancers, such as hepatocellular carcinoma (HCC), and modulate immune responses.[1][2][3][4][5]